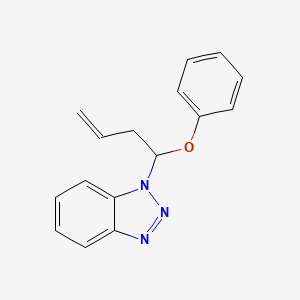![molecular formula C17H15FN2O3S B2573563 N-(2-fluorofenil)-4-oxo-2,4,5,6-tetrahidro-1H-pirrolo[3,2,1-ij]quinolina-8-sulfonamida CAS No. 898436-14-1](/img/structure/B2573563.png)
N-(2-fluorofenil)-4-oxo-2,4,5,6-tetrahidro-1H-pirrolo[3,2,1-ij]quinolina-8-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C17H15FN2O3S and its molecular weight is 346.38. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal y Descubrimiento de Fármacos
Las quinolinas sirven como andamios esenciales para el desarrollo de fármacos. Sus características estructurales únicas las convierten en candidatas atractivas para el diseño de nuevos agentes farmacéuticos. Los investigadores han explorado derivados de N-(2-fluorofenil)-4-oxo-2,4,5,6-tetrahidro-1H-pirrolo[3,2,1-ij]quinolina-8-sulfonamida como posibles precursores de fármacos. Estos derivados pueden modificarse para mejorar sus propiedades farmacológicas, como la afinidad de unión, la selectividad y la biodisponibilidad .
Actividad Anticancerígena
Entre los derivados, 3-(((2-fluorofenil)amino)metil)-5-(quinolin-2-il)-1,3,4-oxadiazol-2(3H)-tiona y 3-(((4-clorofenil)amino)metil)-5-(quinolin-2-il)-1,3,4-oxadiazol-2(3H)-tiona han demostrado una potente actividad anticancerígena. Estos compuestos superaron al fármaco estándar 5-fluorouracilo en estudios preclínicos. La presencia de sustituciones de flúor y cloro contribuye a su eficacia .
Química Orgánica Sintética
Las quinolinas, incluido nuestro compuesto de interés, desempeñan un papel fundamental en la química orgánica sintética. Los investigadores emplean varios protocolos (como Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller y Conrad Limpach) para sintetizar andamios de quinolina. Además, las reacciones catalizadas por metales de transición, las reacciones mediadas por líquidos iónicos sin metales y los protocolos de reacción verdes contribuyen a su construcción y funcionalización .
Aplicaciones Industriales
Las quinolinas encuentran aplicaciones más allá de la medicina. Se utilizan como intermediarios en la síntesis de colorantes, agroquímicos y otros productos químicos finos. Su versatilidad las convierte en valiosas en los procesos industriales .
Impacto Ambiental
Se están realizando esfuerzos para desarrollar rutas sintéticas más ecológicas y sostenibles para las quinolinas. Al abordar los inconvenientes y minimizar los efectos secundarios sobre el medio ambiente, los químicos pretenden mejorar la huella ecológica general de la síntesis de quinolinas .
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c18-14-3-1-2-4-15(14)19-24(22,23)13-9-11-5-6-16(21)20-8-7-12(10-13)17(11)20/h1-4,9-10,19H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDDTQSLAZDFSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE](/img/structure/B2573481.png)
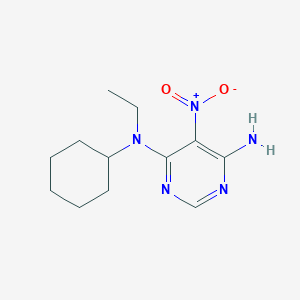
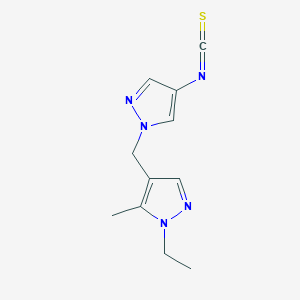

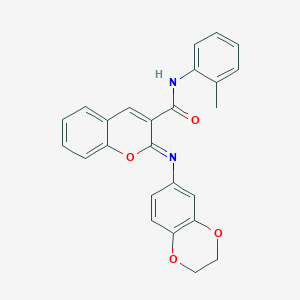
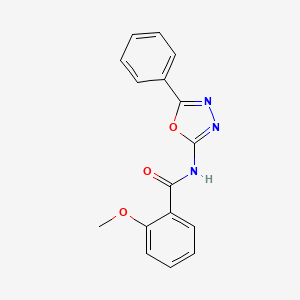
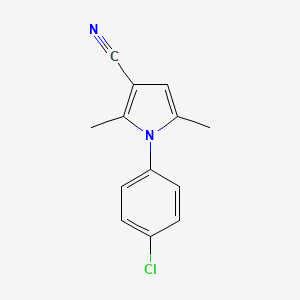
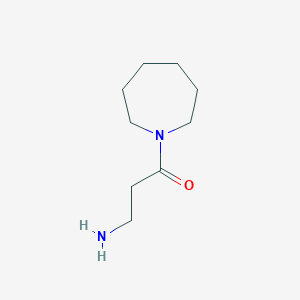
![methyl 2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2573492.png)
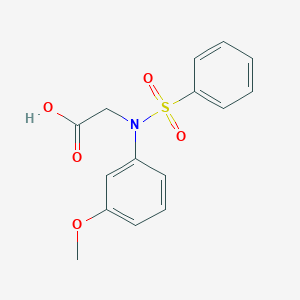
![N-({[2,3'-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2573497.png)
![N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-METHYLBENZAMIDE](/img/structure/B2573502.png)
